molecular formula C10H11FO B13601512 3-(4-Fluoro-2-methylphenyl)propanal

3-(4-Fluoro-2-methylphenyl)propanal

Cat. No.: B13601512
M. Wt: 166.19 g/mol
InChI Key: HZCXSHODGRWWOC-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methylphenyl)propanal is an organic compound with the molecular formula C10H11FO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methylphenyl)propanal typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-2-methylbenzaldehyde.

    Grignard Reaction: The aldehyde group is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the desired propanal compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by oxidation using efficient and scalable methods. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methylphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(4-Fluoro-2-methylphenyl)propanoic acid.

    Reduction: 3-(4-Fluoro-2-methylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluoro-2-methylphenyl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methylphenyl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluoro-3-methylphenyl)propanal: Similar structure but with different substitution pattern on the benzene ring.

    4-Fluoro-2-methylbenzaldehyde: Lacks the propanal side chain.

    3-(4-Fluoro-2-methylphenyl)propanoic acid: Oxidized form of the compound.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

3-(4-fluoro-2-methylphenyl)propanal

InChI

InChI=1S/C10H11FO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-7H,2-3H2,1H3

InChI Key

HZCXSHODGRWWOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CCC=O

Origin of Product

United States

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